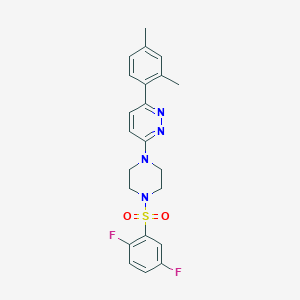

3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2S/c1-15-3-5-18(16(2)13-15)20-7-8-22(26-25-20)27-9-11-28(12-10-27)31(29,30)21-14-17(23)4-6-19(21)24/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULBUAJLTWNVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, making it a candidate for further research into its biological activity.

Structural Characteristics

This compound features:

- A pyridazine core .

- A piperazine moiety substituted with a sulfonyl group and a difluorophenyl ring .

- A dimethylphenyl substituent at the 6-position of the pyridazine ring.

These structural elements may enhance binding affinity to biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, typically involving:

- Formation of the pyridazine core.

- Introduction of the piperazine and sulfonyl groups.

- Substitution with the difluorophenyl and dimethylphenyl groups.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyridazine and piperazine have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . The presence of the difluorophenyl group may enhance lipophilicity and metabolic stability, potentially improving bioavailability in therapeutic applications.

The proposed mechanism of action involves:

- Binding to specific enzymes or receptors , inhibiting their activity.

- Modulation of signaling pathways associated with cell proliferation and survival.

- The sulfonyl group may interact strongly with amino acid residues in enzyme active sites, enhancing binding affinity through hydrogen bonding and π-π interactions .

Cytotoxicity Assays

In vitro studies using various cancer cell lines have demonstrated that modifications to the piperazine or pyridazine rings can significantly influence cytotoxicity. For example, related compounds showed varying IC50 values against breast cancer cell lines MCF-7 and MDA-MB-231, indicating differential efficacy based on structural variations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| T3 | MCF-7 | 27.05 |

| T6 | MDA-MB-231 | 120.6 |

These findings suggest that the compound's structural characteristics are crucial for its biological activity.

Summary of Biological Activities

The following table summarizes the biological activities associated with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(piperazin-1-yl)-6-(phenyl)pyridazine | Piperazine and phenyl substituents | Anticancer activity |

| 1-(4-fluorophenyl)-3-(piperazin-1-yl)pyrazole | Pyrazole core with piperazine | Antidepressant effects |

| 4-(sulfonamide)pyridazinone | Sulfonamide group on pyridazine | Antibacterial properties |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine exhibit anticancer properties. The presence of the piperazine and sulfonyl groups is believed to contribute to this activity by modulating cell signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antidepressant Effects

Piperazine derivatives are well-documented for their antidepressant effects. The specific combination of functional groups in this compound may enhance its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that such compounds can improve mood and alleviate symptoms of depression in animal models .

Antimicrobial Properties

The sulfonamide group linked to piperazine has been associated with broad-spectrum antimicrobial activity. Research has demonstrated that related compounds can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi. The mechanism is thought to involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Anti-inflammatory Effects

Compounds containing sulfonyl groups have shown promise in reducing inflammation. Studies indicate that they can inhibit the production of pro-inflammatory cytokines, thereby providing potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies underline the efficacy and potential applications of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its utility as a lead compound for further development .

- Case Study 2 : Another investigation reported that modifications to the piperazine ring enhanced antidepressant-like effects in rodent models, indicating a promising avenue for developing new antidepressants based on this scaffold .

Q & A

Q. What methodologies identify degradation products under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.